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Compound of Interest

Compound Name:
methyl 5-bromo-1H-indole-2-

carboxylate

Cat. No.: B1349429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-bromoindole-2-carboxamide scaffold is a privileged structure in medicinal chemistry,

demonstrating a broad spectrum of biological activities. The introduction of a bromine atom at

the 5-position of the indole ring significantly influences the molecule's electronic properties and

provides a versatile handle for synthetic modifications. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 5-bromoindole-2-carboxamide

derivatives, focusing on their anticancer and antibacterial activities. The information is

supported by experimental data, detailed protocols, and visual diagrams of relevant signaling

pathways.

Anticancer Activity: Targeting EGFR and VEGFR-2
Kinases
A significant area of investigation for 5-bromoindole-2-carboxamides is their potential as

anticancer agents through the inhibition of key receptor tyrosine kinases, such as the

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2).[1] Inhibition of these kinases can disrupt signaling pathways crucial for tumor cell

proliferation, survival, and angiogenesis.

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various 5-

bromoindole-2-carboxamide derivatives against different cancer cell lines.
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Compound ID
Modification
on
Carboxamide

Cancer Cell
Line

IC50 (µM) Reference

Series 1: EGFR

Inhibitors

3a

N-

(phenyl)carbothio

amide

HepG2
Data not

specified
[2][3]

3a

N-

(phenyl)carbothio

amide

A549
Data not

specified
[2][3]

3a

N-

(phenyl)carbothio

amide

MCF-7
Data not

specified
[2][3]

5BDBIC

N'-(4-

(dimethylamino)b

enzylidene)carbo

hydrazide

HepG2 14.3 [4]

Series 2:

VEGFR-2

Inhibitors

5BDBIC

N'-(4-

(dimethylamino)b

enzylidene)carbo

hydrazide

HeLa
Data not

specified
[4]

5BDBIC

N'-(4-

(dimethylamino)b

enzylidene)carbo

hydrazide

PC3
Data not

specified
[4]

Reference

Compounds
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Erlotinib - -
Data not

specified
[2]

Sorafenib - HepG2 6.2 [4]

Structure-Activity Relationship Insights (Anticancer):

Derivatization of the 2-carboxamide group with various heterocyclic and aromatic moieties

has been a key strategy in modulating the anticancer potency.

Compounds with carbothioamide and carbohydrazide functionalities have shown promising

activity.[2][3][4]

Specifically, compound 3a was identified as a potent inhibitor of EGFR tyrosine kinase

activity, leading to cell cycle arrest and apoptosis.[2][3]

The derivative 5BDBIC demonstrated significant inhibitory effects on VEGFR-2, with an IC50

value comparable to the standard inhibitor sorafenib.[4] This suggests that the N'-(4-

(dimethylamino)benzylidene)carbohydrazide moiety is favorable for VEGFR-2 inhibition.

The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, which are

targeted by the 5-bromoindole-2-carboxamide derivatives.
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Caption: EGFR Signaling Pathway and Inhibition.
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Caption: VEGFR-2 Signaling Pathway and Inhibition.

Antibacterial Activity
Certain 5-bromoindole-2-carboxamide derivatives have been synthesized and evaluated for

their antibacterial properties against various pathogenic Gram-negative bacteria.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 5-

bromoindole-2-carboxamides against different bacterial strains.
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Compound ID
Modification
on
Carboxamide

Bacterial
Strain

MIC (µg/mL) Reference

7a N-(Aryl/Alkyl)
Klebsiella

pneumoniae
0.35 - 1.25

7a N-(Aryl/Alkyl) Escherichia coli 0.35 - 1.25

7a N-(Aryl/Alkyl)
Pseudomonas

aeruginosa
0.35 - 1.25

7a N-(Aryl/Alkyl) Salmonella Typhi 0.35 - 1.25

7b N-(Aryl/Alkyl)
Klebsiella

pneumoniae
0.35 - 1.25

7b N-(Aryl/Alkyl) Escherichia coli 0.35 - 1.25

7b N-(Aryl/Alkyl)
Pseudomonas

aeruginosa
0.35 - 1.25

7b N-(Aryl/Alkyl) Salmonella Typhi 0.35 - 1.25

7c N-(Aryl/Alkyl)
Klebsiella

pneumoniae
0.35 - 1.25

7c N-(Aryl/Alkyl) Escherichia coli 0.35 - 1.25

7c N-(Aryl/Alkyl)
Pseudomonas

aeruginosa
0.35 - 1.25

7c N-(Aryl/Alkyl) Salmonella Typhi 0.35 - 1.25

7g N-(Aryl/Alkyl)
Klebsiella

pneumoniae
0.35 - 1.25

7g N-(Aryl/Alkyl) Escherichia coli 0.35 - 1.25

7g N-(Aryl/Alkyl)
Pseudomonas

aeruginosa
0.35 - 1.25

7g N-(Aryl/Alkyl) Salmonella Typhi 0.35 - 1.25
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7h N-(Aryl/Alkyl)
Klebsiella

pneumoniae
0.35 - 1.25

7h N-(Aryl/Alkyl) Escherichia coli 0.35 - 1.25

7h N-(Aryl/Alkyl)
Pseudomonas

aeruginosa
0.35 - 1.25

7h N-(Aryl/Alkyl) Salmonella Typhi 0.35 - 1.25

Reference

Compounds

Gentamicin - Various Not specified

Ciprofloxacin - Various Not specified

Structure-Activity Relationship Insights (Antibacterial):

A series of ten 5-bromoindole-2-carboxamides (compounds 7a-j) were synthesized and

evaluated for their antibacterial activity.

Compounds 7a–c, 7g, and 7h demonstrated high antibacterial activity against pathogenic

Gram-negative bacteria, with MIC values ranging from 0.35–1.25 μg/mL.

Notably, compounds 7a–c exhibited antibacterial activities that were superior to the standard

drugs, gentamicin and ciprofloxacin, against E. coli and P. aeruginosa.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer

cell lines.

Materials:

Cancer cell lines (e.g., A549, HepG2, MCF-7)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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5-bromoindole-2-carboxamide derivatives

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Compound Treatment: Prepare serial dilutions of the 5-bromoindole-2-carboxamide

derivatives in culture medium. Replace the existing medium with the medium containing the

test compounds and incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).
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Caption: MTT Assay Experimental Workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1349429?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is used to determine the lowest concentration of an antibacterial agent that

inhibits the visible growth of a bacterium.

Materials:

Bacterial strains (e.g., E. coli, P. aeruginosa)

Mueller-Hinton Broth (MHB)

5-bromoindole-2-carboxamide derivatives

Standard antibacterial agents (e.g., gentamicin, ciprofloxacin)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

Compound Dilution: Prepare a serial two-fold dilution of the 5-bromoindole-2-carboxamide

derivatives in MHB in a 96-well plate.

Inoculum Preparation: Prepare a bacterial inoculum and dilute it to achieve a final

concentration of approximately 5 x 10^5 CFU/mL in each well.

Inoculation: Add the bacterial suspension to each well containing the diluted compound.

Include a positive control (bacteria without compound) and a negative control (broth without

bacteria).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth of the bacteria.
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Caption: MIC Assay Experimental Workflow.
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This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of the

compounds.

Materials:

Recombinant human EGFR or VEGFR-2 kinase

Kinase buffer

ATP

Substrate (e.g., a synthetic peptide)

5-bromoindole-2-carboxamide derivatives

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Luminometer

Procedure:

Reaction Setup: In a 384-well plate, add the kinase, the test compound at various

concentrations, and the substrate in the kinase buffer.

Initiate Reaction: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a

detection reagent according to the manufacturer's instructions. This typically involves

measuring the amount of ADP produced, which is then correlated with kinase activity.

Data Analysis: Plot the kinase activity against the compound concentration to determine the

IC50 value.
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This guide provides a foundational understanding of the structure-activity relationships of 5-

bromoindole-2-carboxamides. The presented data and protocols serve as a valuable resource

for researchers in the fields of oncology and infectious diseases, facilitating the design and

development of novel therapeutic agents based on this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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